molecular formula C11H18N4O2 B13550506 tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate

Cat. No.: B13550506
M. Wt: 238.29 g/mol
InChI Key: ODIVUTYLRSRFNL-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a pyrazole ring. Its molecular formula is C11H19N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl acetoacetate with hydrazine hydrate to form a pyrazole intermediate. This intermediate is then subjected to further reactions involving methylation and amination to yield the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and process optimization techniques ensures that the compound is produced with minimal waste and maximum yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with specific molecular targets. The amino group and pyrazole ring play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

tert-butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)13-14(4)9(7)12/h5-6,12H2,1-4H3

InChI Key

ODIVUTYLRSRFNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(N(N=C2C1)C)N

Origin of Product

United States

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